molecular formula C19H18F3N5O B2541338 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide CAS No. 2034348-66-6

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide

Cat. No. B2541338
CAS RN: 2034348-66-6
M. Wt: 389.382
InChI Key: YYGQEDZUIRSONF-UHFFFAOYSA-N
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Description

The compound N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide is not directly described in the provided papers. However, the papers do discuss similar compounds with pyrimidine and piperidine moieties, which are often of interest in medicinal chemistry due to their biological activities. For instance, compounds with pyrimidinyl-piperidine scaffolds have been studied for their anti-proliferative activity on A375 cells , as well as for their potential as PCSK9 mRNA translation inhibitors . These studies suggest that the compound may also possess interesting biological properties worthy of investigation.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the formation of the pyrimidine ring, followed by the introduction of the piperidine moiety. For example, the synthesis of a pyrido[2,3-d]pyrimidin-6-yl compound was characterized using various spectroscopic methods, including NMR and MS, and confirmed by X-ray structural analysis . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed, with particular attention to the introduction of the trifluoromethyl group and the indole carboxamide fragment.

Molecular Structure Analysis

The molecular structure of compounds with pyrimidine and piperidine rings can be analyzed using techniques such as NMR, FT-IR, MS, and X-ray diffraction. The crystal structure can be further confirmed and optimized using computational methods like DFT, as demonstrated in the study of a dimorpholinopyrido[2,3-d]pyrimidin-6-yl compound . These methods would be applicable to the compound to determine its molecular conformation and to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored through their interactions with biological targets, as seen in molecular docking studies. For instance, molecular docking can reveal the binding mode of a compound with enzymes like PI3Kγ or cyclooxygenase . These analyses help in understanding the potential mechanism of action and optimizing the compound for better biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetic profile. For example, modifications in the structure of pyrrolo[2,3-d]pyrimidin-4-yl compounds have been shown to affect their oral bioavailability and metabolic stability . A similar analysis would be necessary for this compound to assess its suitability as a drug candidate.

Scientific Research Applications

Functional Chemical Groups in CNS Drug Synthesis

Functional chemical groups play a significant role in synthesizing compounds with potential Central Nervous System (CNS) activity. The research highlights heterocycles with nitrogen (N), sulfur (S), and oxygen (O) as pivotal in forming a broad class of organic compounds with potential CNS effects. These include pyrimidine, which is a core component of the compound , indicating its potential utility in CNS-related therapeutic research (Saganuwan, 2017).

Synthesis of N-Heterocycles

The use of chiral sulfinamides, including tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles like piperidines and pyrimidines, underlines the importance of these structures in medicinal chemistry. This methodology facilitates the creation of structurally diverse compounds that could include the mentioned compound, showcasing its relevance in therapeutic applications (Philip et al., 2020).

Pyrimidine-Based Optical Sensors

Pyrimidine derivatives, as part of the compound's structure, have applications beyond therapeutic uses, including as optical sensors. Their ability to form both coordination and hydrogen bonds makes them suitable for sensing applications, alongside their biological and medicinal relevance (Jindal & Kaur, 2021).

Anti-Inflammatory Activities of Pyrimidines

The anti-inflammatory effects of pyrimidine derivatives are attributed to their inhibitory response against various inflammatory mediators. This suggests potential research applications of the compound in developing anti-inflammatory agents (Rashid et al., 2021).

Heterocyclic N-oxide in Drug Development

Heterocyclic N-oxides, including those derived from pyrimidine, have shown significant potential in drug development due to their functionalities in metal complexes formation, catalysts design, and medicinal applications. This highlights the potential application of the compound in various areas of drug development (Li et al., 2019).

properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c20-19(21,22)16-9-17(25-11-24-16)27-7-5-12(6-8-27)26-18(28)14-10-23-15-4-2-1-3-13(14)15/h1-4,9-12,23H,5-8H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGQEDZUIRSONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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